molecular formula C19H16ClN5O B2710762 6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-69-9

6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2710762
CAS RN: 893920-69-9
M. Wt: 365.82
InChI Key: YAVBFQGRESYANG-UHFFFAOYSA-N
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Description

6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidines. It has gained significant attention in the field of scientific research due to its potential pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one, part of the triazolopyrimidine family, has been explored for various synthetic applications. Researchers have synthesized a range of heterocyclic compounds by reacting similar triazolopyrimidines with different reagents, demonstrating the versatility of these compounds in organic synthesis. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives were obtained via reactions with a variety of reagents, showcasing their potential in creating diverse molecular architectures with possible biological activities (El-Agrody et al., 2001).

Antimicrobial Activity

The triazolopyrimidine derivatives, including compounds with structural similarities to this compound, have been investigated for their antimicrobial properties. For example, new 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated moderate to potent antibacterial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications of these compounds in developing new antibacterial agents (Kumar et al., 2009).

Anticancer Activity

The synthesis and structural activity relationship (SAR) of triazolopyrimidines, closely related to the compound of interest, have been studied for their anticancer properties. These compounds have shown to possess a unique mechanism of tubulin inhibition, suggesting their potential as anticancer agents. The detailed SAR studies highlight the importance of specific substituents for optimal activity, providing insights into the design of new anticancer drugs (Zhang et al., 2007).

Antitumor Activity

Substituted triazolopyrimidines with an incorporated thiazolidinone moiety, related to the target compound, have been explored for their antitumor activities. These studies reveal the potential of such compounds to inhibit the growth of a wide range of cancer cell lines, indicating their promise in antitumor therapy (Hafez & El-Gazzar, 2009).

properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-7-8-15(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-5-3-4-6-16(14)20/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVBFQGRESYANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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